1-phenyl-9H-pyrido[3,4-b]indole
Overview
Description
1-Phenyl-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of particular interest in medicinal chemistry and pharmacology due to its potential therapeutic applications .
Scientific Research Applications
1-Phenyl-9H-pyrido[3,4-b]indole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-9H-pyrido[3,4-b]indole can be synthesized through several methods. One common approach involves the cyclization of tryptamine with substituted benzaldehydes in the presence of hydrochloric acid. Another method involves a one-pot synthesis using oxindole, chalcone, and ammonium acetate in the presence of potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Pictet-Spengler reaction is often employed, followed by oxidation and decarboxylation steps .
Chemical Reactions Analysis
1-Phenyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Mechanism of Action
The mechanism of action of 1-phenyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, leading to the modulation of cellular processes. For example, it has been shown to inhibit the replication of certain viruses by interfering with viral enzymes . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-Phenyl-9H-pyrido[3,4-b]indole is unique compared to other indole derivatives due to its specific structure and biological activities. Similar compounds include:
Harmine: A β-carboline alkaloid with broad-spectrum anti-inflammatory and antitumor activities.
Indole-3-acetic acid: A plant hormone with various biological functions.
Tryptophan: An essential amino acid and precursor to many biologically active compounds.
These compounds share the indole nucleus but differ in their substituents and specific biological activities, highlighting the uniqueness of 1-phenyl-9H-pyr
Properties
IUPAC Name |
1-phenyl-9H-pyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-11,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXZRIXRLZSBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357587 | |
Record name | 1-phenyl-9H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16765-79-0 | |
Record name | 1-phenyl-9H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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